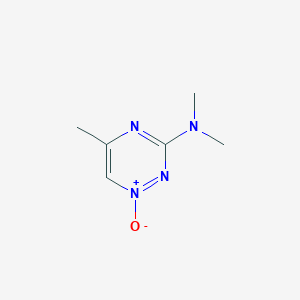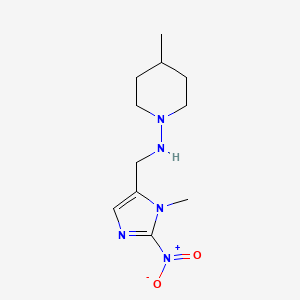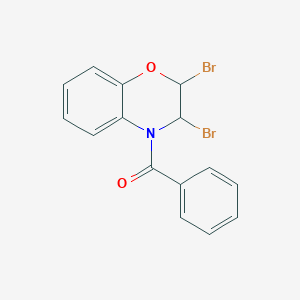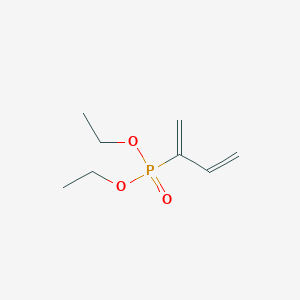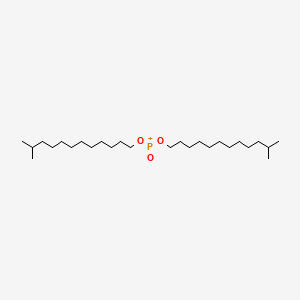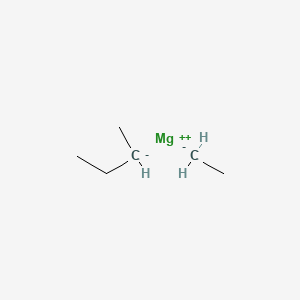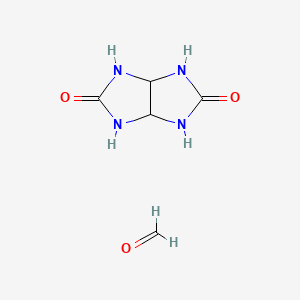
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is an organophosphate compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to methoxyethyl and propyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium propanethiolate, followed by treatment with 2-methoxyethanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to its use as an insecticide. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Profenofos (Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester)
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
Uniqueness
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is unique due to its specific ester groups and the presence of a propyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and varying degrees of effectiveness as an insecticide.
Propriétés
Numéro CAS |
72197-81-0 |
|---|---|
Formule moléculaire |
C9H21O5PS |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
1-[bis(2-methoxyethoxy)phosphorylsulfanyl]propane |
InChI |
InChI=1S/C9H21O5PS/c1-4-9-16-15(10,13-7-5-11-2)14-8-6-12-3/h4-9H2,1-3H3 |
Clé InChI |
PLKIUAKTFCEHKC-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


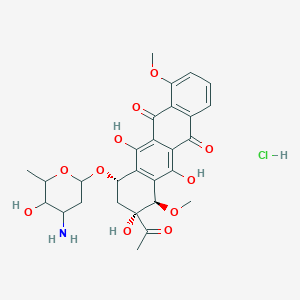
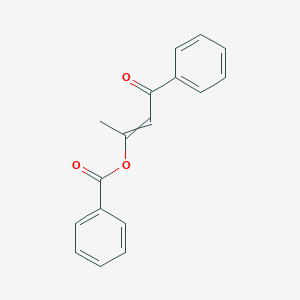
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
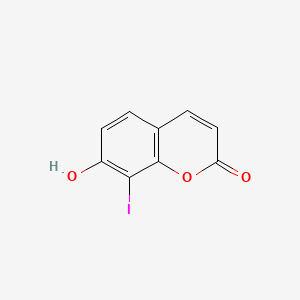
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
